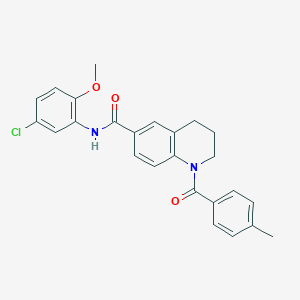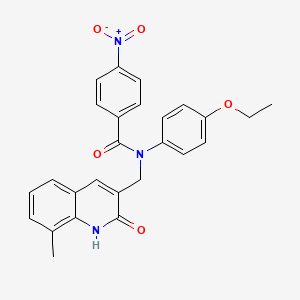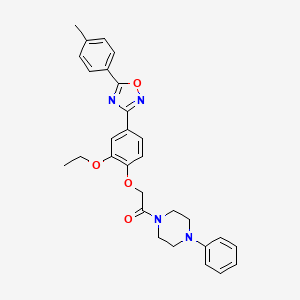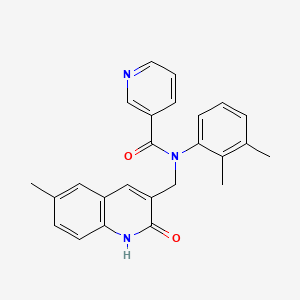
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNQ is a redox-active compound that can generate reactive oxygen species (ROS) and induce oxidative stress in cells.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been used extensively in scientific research as a tool to induce oxidative stress in cells. It has been shown to activate the redox-sensitive transcription factor NF-κB and induce the expression of genes involved in inflammation and apoptosis. This compound has also been used to study the role of oxidative stress in various disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide generates ROS by accepting electrons from cellular electron donors such as NADH or flavoproteins. The resulting ROS can cause oxidative damage to cellular macromolecules such as DNA, proteins, and lipids. This compound has been shown to induce oxidative stress by depleting cellular glutathione levels and activating the transcription factor NF-κB.
Biochemical and Physiological Effects
This compound-induced oxidative stress has been shown to have a number of biochemical and physiological effects. It can induce the expression of pro-inflammatory cytokines and chemokines, activate apoptotic pathways, and impair mitochondrial function. This compound has also been shown to induce DNA damage and activate DNA repair pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has several advantages for use in lab experiments. It is a well-characterized compound that can be easily synthesized and purified. It has a high redox potential and can generate ROS in a dose-dependent manner. However, this compound also has some limitations. It can be toxic to cells at high concentrations and can induce non-specific effects such as protein oxidation and lipid peroxidation.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide. One area of interest is the development of this compound analogs that can selectively target specific cellular pathways. Another area of interest is the use of this compound as a tool to study the role of oxidative stress in aging and age-related diseases. Finally, this compound may have potential therapeutic applications in diseases characterized by oxidative stress, such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It can induce oxidative stress in cells and has been used to study the role of oxidative stress in various disease models. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of this compound analogs and the use of this compound as a therapeutic agent.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide can be synthesized using a multi-step process that involves the reaction of 2,3-dimethylbenzaldehyde with methylamine, followed by the condensation of the resulting imine with 2-hydroxy-6-methylquinoline and nicotinamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-9-10-22-20(12-16)13-21(24(29)27-22)15-28(23-8-4-6-17(2)18(23)3)25(30)19-7-5-11-26-14-19/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYKWOGTFBTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC(=C3C)C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

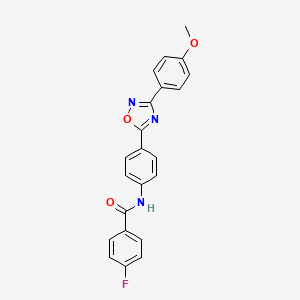
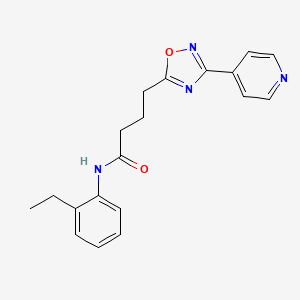

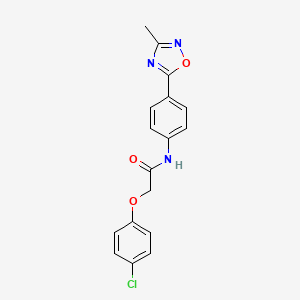





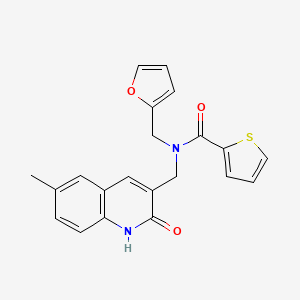
![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
